Cas no 946346-90-3 (5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-(dimethylsulfamoyl)benzoate)
5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-(dimethylsulfamoyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-(dimethylsulfamoyl)benzoate
- F2496-0361
- 946346-90-3
- (5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate
- [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate
- AKOS024652864
-
- Inchi: 1S/C19H17ClN2O5S/c1-22(2)28(24,25)17-9-5-14(6-10-17)19(23)26-12-16-11-18(27-21-16)13-3-7-15(20)8-4-13/h3-11H,12H2,1-2H3
- InChI Key: NIMYRULFUOIFJH-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=CC(COC(C2C=CC(=CC=2)S(N(C)C)(=O)=O)=O)=NO1
Computed Properties
- Exact Mass: 420.0546705g/mol
- Monoisotopic Mass: 420.0546705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 623
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 98.1Ų
5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-(dimethylsulfamoyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2496-0361-2μmol |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate |
946346-90-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2496-0361-5μmol |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate |
946346-90-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2496-0361-10μmol |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate |
946346-90-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2496-0361-20μmol |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate |
946346-90-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2496-0361-1mg |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate |
946346-90-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2496-0361-2mg |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate |
946346-90-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2496-0361-3mg |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate |
946346-90-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2496-0361-4mg |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate |
946346-90-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2496-0361-5mg |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate |
946346-90-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2496-0361-10mg |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate |
946346-90-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-(dimethylsulfamoyl)benzoate Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-(dimethylsulfamoyl)benzoate
Research Update on 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-(dimethylsulfamoyl)benzoate (CAS: 946346-90-3): A Promising Therapeutic Agent
The compound 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-(dimethylsulfamoyl)benzoate (CAS: 946346-90-3) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic compound, featuring both an isoxazole ring and a dimethylsulfamoyl benzoate moiety, demonstrates unique pharmacological properties that warrant detailed investigation. Recent studies have focused on its potential as a modulator of inflammatory pathways, with particular attention to its structure-activity relationship and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) revealed that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2) with an IC50 of 0.87 μM, while showing remarkable selectivity over COX-1 (IC50 > 100 μM). The researchers employed molecular docking simulations to demonstrate that the dimethylsulfamoyl group plays a crucial role in binding to the COX-2 active site, while the 4-chlorophenyl substituent contributes to membrane permeability. These findings suggest potential applications in inflammation management with reduced gastrointestinal side effects compared to traditional NSAIDs.
Further pharmacological characterization was reported in Bioorganic & Medicinal Chemistry Letters (2023, 33, 128456), where the compound demonstrated significant anti-proliferative effects against several cancer cell lines, particularly in colorectal carcinoma (HT-29) with a GI50 of 2.3 μM. Mechanistic studies indicated that the compound induces apoptosis through caspase-3/7 activation and disrupts mitochondrial membrane potential. Interestingly, the researchers noted that the isoxazole ring appears essential for this activity, as analogs without this moiety showed markedly reduced efficacy.
From a chemical development perspective, recent patent applications (WO2023187654, US20230227421) have disclosed improved synthetic routes for 946346-90-3, achieving overall yields of 68-72% through a optimized four-step process. Key innovations include the use of microwave-assisted synthesis for the crucial isoxazole formation step and a novel purification protocol that enhances product purity to >99.5%. These advancements address previous challenges in large-scale production and could facilitate further preclinical development.
Pharmacokinetic studies in rodent models (Xenobiotica, 2023, 53(4): 245-258) revealed favorable properties including 89% oral bioavailability and a plasma half-life of 6.2 hours. The compound showed extensive tissue distribution, with particularly high concentrations in inflamed tissues, suggesting potential for targeted effects. Metabolite identification studies indicated that the primary metabolic pathway involves oxidation of the dimethylsulfamoyl group, yielding an active metabolite that retains approximately 60% of the parent compound's pharmacological activity.
Current research directions include structure optimization to improve metabolic stability and investigations into combination therapies. A recent preprint (bioRxiv 2023.08.12.553112) reported synergistic effects when 946346-90-3 was combined with checkpoint inhibitors in murine tumor models, potentially through modulation of the tumor microenvironment. These findings, while preliminary, suggest exciting possibilities for expanding the therapeutic applications of this compound beyond its initial indications.
In conclusion, 5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl 4-(dimethylsulfamoyl)benzoate represents a promising scaffold for drug development, with demonstrated activities in inflammation and oncology. The compound's unique structural features, combined with recent synthetic and pharmacological advancements, position it as an important candidate for further investigation. Future research should focus on detailed mechanism of action studies and comprehensive toxicological evaluation to fully realize its therapeutic potential.
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